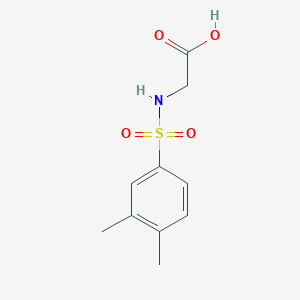
2-(3,4-Dimethylbenzenesulfonamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various reagents and conditions. For instance, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a compound with a similar dimethylbenzene structure, was achieved through a seven-step procedure involving glyoxylic acid, acetic anhydride, thionyl chloride, and 2,3-dimethylaniline, among other reagents . This process, which includes a Sandmeyer reaction, could potentially be adapted for the synthesis of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid by introducing a sulfonamide group at the appropriate step.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3,4-Dimethylbenzenesulfonamido)acetic acid can be determined using spectroscopic techniques such as NMR and mass spectrometry, as well as single crystal X-ray diffraction . These techniques would likely be applicable in analyzing the structure of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid to confirm its synthesis and to study its molecular conformation.
Chemical Reactions Analysis
The chemical reactions involving dimethylbenzene derivatives can be complex. For example, the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride leads to the formation of various nitrocyclohexadienyl acetate isomers and nitrobenzene derivatives . This indicates that the chemical behavior of dimethylbenzene sulfonamides could also be diverse, and their reactions would need to be studied in detail to understand the reactivity of the sulfonamide group in such a context.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Dimethylbenzenesulfonamido)acetic acid can be inferred from related compounds. For instance, the stability of amides derived from aminophenyl compounds under basic conditions suggests that the sulfonamide group in 2-(3,4-Dimethylbenzenesulfonamido)acetic acid may also confer stability . The solubility, melting point, and other physical properties would need to be determined experimentally.
科学的研究の応用
Acetic Acid in Scientific Research
Biomedical Applications
Acetic acid, a simpler compound, plays a crucial role in various biomedical applications, including its use as an antimicrobial agent and in cancer research. For instance, vinegar (acetic acid) has been evaluated for controlling invasive corals and as a potential agent in bioherbicide formulations. Its effectiveness in various concentrations and application methods suggests its utility in environmental management and agricultural practices (Creed, Masi, & Mantelatto, 2018).
Environmental Applications
Acetic acid's environmental applications are evident in its use for bioremediation. Studies have explored the degradation of environmental pollutants, demonstrating acetic acid's potential in treating contaminated water and soil. This includes its role in advanced oxidation processes for degrading recalcitrant compounds in the environment, highlighting its contribution to reducing environmental pollution and improving water quality (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Industrial Applications
In the industrial sector, acetic acid is used in various processes, including as a solvent and as a chemical reagent. Its role extends to the production of synthetic fibers, plastics, and in the food industry as a preservative. The study of acetic acid's applications in these areas contributes to the development of more efficient and sustainable industrial processes.
Agricultural Research
Research into the effects of herbicides based on acetic acid, such as 2,4-D, on agricultural environments underscores the importance of understanding the ecological impact of these chemicals. Studies focus on their behavior in soil and water, degradation pathways, and the role of microbial communities in biodegradation. This research is critical for developing more environmentally friendly pest control methods and for the remediation of pesticide-contaminated sites (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Safety and Hazards
The safety information for “2-(3,4-Dimethylbenzenesulfonamido)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-4-9(5-8(7)2)16(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMAJNYVFMPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2548246.png)



![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)


![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2548258.png)


![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

